3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
Description
This thiourea derivative features a complex structure combining a 3-chlorophenyl group, a pyridin-2-ylmethyl substituent, and a 2,5-dimethylindole moiety linked via an ethyl chain.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4S/c1-17-9-10-24-23(14-17)22(18(2)28-24)11-13-30(16-21-7-3-4-12-27-21)25(31)29-20-8-5-6-19(26)15-20/h3-10,12,14-15,28H,11,13,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOCDKSJPRZREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenyl isothiocyanate with appropriate indole and pyridine derivatives. The process can be optimized by varying reaction conditions such as temperature and solvent to enhance yield and purity.
Biological Activity Overview
The biological activity of the compound has been evaluated in several studies, focusing primarily on its antimicrobial properties. The following sections summarize key findings.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and some fungal strains. The compound has shown:
- Activity against Staphylococcus aureus : It demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant strains, indicating potent antibacterial properties .
- Fungal Resistance : The compound also exhibited activity against drug-resistant strains of Candida, with some derivatives outperforming traditional antifungal agents like fluconazole .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.
- Inhibition of Key Enzymes : It potentially inhibits enzymes critical for bacterial cell wall synthesis or metabolic functions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiourea derivatives in clinical settings:
- Study on Methicillin-resistant Staphylococcus aureus (MRSA) :
- Fungal Infections :
Data Table: Biological Activity Summary
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | High |
| Enterococcus faecium | 16 | Moderate |
| Candida auris | 4 | High |
| Escherichia coli | >64 | No activity |
Comparison with Similar Compounds
Structural Analogues from Indole-Derived Thioureas
describes several thiourea derivatives with structural similarities, synthesized for biological evaluation. Key comparisons include:
| Compound Name | Substituents | Molecular Formula | Yield | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)thiourea (4) | 4-Chlorophenyl | C₁₈H₁₇ClN₃S | Not specified | - Chlorophenyl position : 4- vs. 3-chlorophenyl in target. - Lacks pyridin-2-ylmethyl group. |
| 1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea (6) | 3,4-Dichlorophenyl | C₁₈H₁₆Cl₂N₃S | 81% | - Additional chlorine atom at phenyl position. - Simpler N-substituents. |
| Target Compound | 3-Chlorophenyl, pyridin-2-ylmethyl | Not provided | Not provided | - Unique features : Pyridin-2-ylmethyl group enhances potential for π-π stacking or hydrogen bonding. |
Key Observations :
- Pyridine vs. Benzyl Groups : The pyridin-2-ylmethyl substituent differentiates the target from simpler benzyl or phenylthioureas, possibly improving solubility or target affinity .
Thioureas with Complex Substitution Patterns
lists thioureas such as 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea (C₂₉H₃₁N₃S), which share the thiourea core but incorporate bulkier aromatic groups (e.g., naphthalene) and stereochemical complexity.
Spectroscopic and Analytical Comparisons
highlights a trifluoromethylphenyl-substituted thiourea (18f) characterized by $ ^1H $-NMR (pyridine-d₅, δ 11.82 and 8.62 ppm) and specific optical rotation ([α]$^D_{27}$ -18.0°). Such data underscore the importance of spectroscopic techniques (e.g., NMR, HRMS) in differentiating thiourea analogs, particularly for verifying substituent positions and stereochemistry .
Q & A
Q. Basic
- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., C–C bond precision: 0.002 Å, R factor: 0.041) .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm indole NH (δ 11.8 ppm) and thiourea C=S (δ 160–165 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., HRMS m/z calculated vs. observed) .
What safety protocols are critical during handling?
Q. Basic
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to structural similarities to (2,6-dichlorophenyl)thiourea, which exhibits acute toxicity .
- First aid : Immediate ethanol rinsing for skin contact; consult poison control for ingestion .
How can the coupling of indole and pyridine moieties be optimized?
Q. Advanced
- Catalyst systems : Employ sodium acetate or KOH in ethanol to stabilize intermediates during heterocycle formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol reduces side reactions .
- Flow reactors : Enhance mass transfer for exothermic steps (e.g., diazomethane formation) to minimize decomposition .
How should contradictory stability data under varying pH/temperature be resolved?
Q. Advanced
- Controlled stability assays :
- Root-cause analysis : Cross-validate purity (e.g., residual solvents in ’s acetic anhydride method may accelerate hydrolysis).
What computational methods predict reactivity and bioactivity?
Q. Advanced
- DFT calculations : Model thiourea C=S bond polarization to predict nucleophilic attack sites (e.g., ΔG‡ for hydrolysis) .
- Molecular docking : Simulate interactions with biological targets (e.g., indole-binding enzymes) using PyMol or AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
